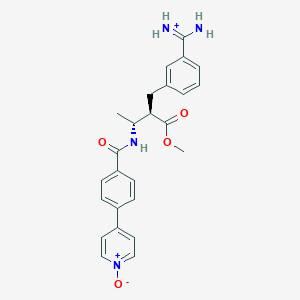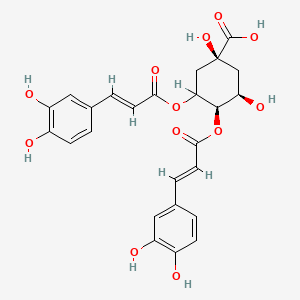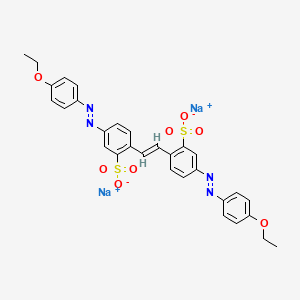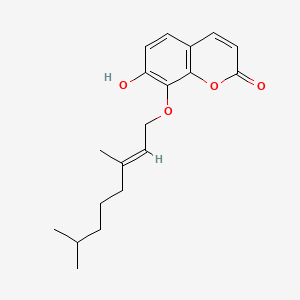![molecular formula C6H14BN3O3 B1231310 {3-[(1,3,2-Dioxaborolan-2-yl)oxy]propyl}guanidine](/img/structure/B1231310.png)
{3-[(1,3,2-Dioxaborolan-2-yl)oxy]propyl}guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[(1,3,2-dioxaborolan-2-yl)oxy]propyl}guanidine is a member of the class of guanidines obtained by replacement of one of the amino hydrogens of guanidine itself by a (1,3,2-dioxaborolan-2-yl)oxypropyl group. It is a 1,3,2-dioxaborolane and a member of guanidines.
Applications De Recherche Scientifique
Histamine H4 Receptor Agonists Development
- The acylation of the guanidine group in compounds like 3-[(1,3,2-Dioxaborolan-2-yl)oxy]propylguanidine shows potential in developing potent histamine H4 receptor agonists. These agonists possess selectivity and intrinsic activity that are crucial in histamine receptor-related therapies and research (Igel et al., 2009).
Preventing Advanced Glycation Endproducts (AGEs) Formation
- Aminoguanidine, a derivative of guanidine, reacts with alpha,beta-dicarbonyl compounds to prevent the formation of AGEs. This aspect is vital in the study of diabetic complications and AGE-related disorders (Thornalley, 2003).
DNA Damage Investigation
- The reaction of aminoguanidine with Fe+3, showing DNA damage, provides a perspective on its potential use and effects in clinical settings, especially in the context of diabetes (Suji & Sivakami, 2006).
Development of Near-Infrared Fluorescent Probes
- The design of near-infrared fluorescence off-on probes using compounds with a dioxaborolan-2-yl group for detecting agents like benzoyl peroxide in biological samples showcases the application in fluorescence imaging and detection (Tian et al., 2017).
Vulnerability of Spinal Motor Neurons to Reactive Dicarbonyl Compounds
- Research on the vulnerability of spinal motor neurons to reactive compounds, including derivatives of guanidine, is significant for understanding the pathophysiology of neurodegenerative diseases (Shinpo et al., 2000).
Investigation of Antioxidant Properties
- The antioxidant properties of aminoguanidine and its derivatives have been studied by exploring their reactions with various oxidants, which is critical for understanding their potential role in biological systems (Xiang et al., 2019).
Development of Energetic Derivatives
- The synthesis of new energetic derivatives of nitroguanidine, which include the modification of guanidine frameworks, contributes to the development of materials with potential applications in explosive and propellant technologies (Wu et al., 2015).
Propriétés
Nom du produit |
{3-[(1,3,2-Dioxaborolan-2-yl)oxy]propyl}guanidine |
|---|---|
Formule moléculaire |
C6H14BN3O3 |
Poids moléculaire |
187.01 g/mol |
Nom IUPAC |
2-[3-(1,3,2-dioxaborolan-2-yloxy)propyl]guanidine |
InChI |
InChI=1S/C6H14BN3O3/c8-6(9)10-2-1-3-11-7-12-4-5-13-7/h1-5H2,(H4,8,9,10) |
Clé InChI |
QHANCKHXGBJANE-UHFFFAOYSA-N |
SMILES |
B1(OCCO1)OCCCN=C(N)N |
SMILES canonique |
B1(OCCO1)OCCCN=C(N)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E)-5-ethyl-3-[(N-methylanilino)methylidene]thiophen-2-one](/img/structure/B1231228.png)

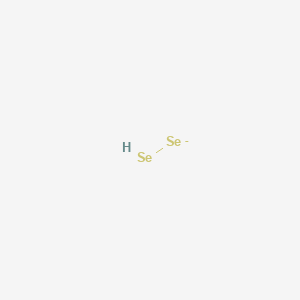


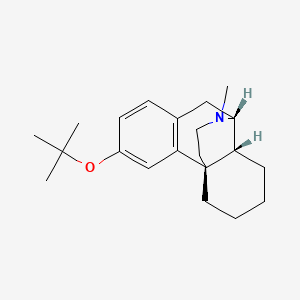
![3-Ethyl-2-[2-(2-methyl-1H-indol-3-yl)-vinyl]-3H-quinazolin-4-one](/img/structure/B1231241.png)
![(E)-N-[1-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B1231242.png)
